molecular formula C10H5Cl2NO2 B12102979 2,6-Dichloroquinoline-4-carboxylic acid

2,6-Dichloroquinoline-4-carboxylic acid

Cat. No.: B12102979
M. Wt: 242.05 g/mol
InChI Key: TUWYHKPUCCFLGW-UHFFFAOYSA-N
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Description

2,6-Dichloroquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H5Cl2NO2. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and organic synthesis. The presence of chlorine atoms at positions 2 and 6, along with a carboxylic acid group at position 4, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloroquinoline-4-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 2,6-dichloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2,6-Dichloroquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloroquinoline-4-carboxylic acid is unique due to the specific positioning of chlorine atoms and the carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2,6-dichloroquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(12)13-8/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWYHKPUCCFLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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